SGC-SMARCA-BRDVIII is a chemical probe specifically designed to target the bromodomains of SMARCA2, SMARCA4, and PB1(5). These bromodomains are integral components of the SWI/SNF chromatin remodeling complexes, which are crucial for regulating DNA accessibility and gene expression. Dysfunction in these complexes is often associated with oncogenic processes and issues in cell lineage differentiation . The compound was initially developed by Genentech and Constellation, and further advanced by the Structural Genomics Consortium in Frankfurt, marking it as a significant addition to the chemical probe platform targeting these bromodomains .
The synthesis of SGC-SMARCA-BRDVIII involves multiple technical steps:
These methods allow for the precise tuning of the compound's properties to ensure effective interaction with its biological targets .
The molecular structure of SGC-SMARCA-BRDVIII can be summarized as follows:
The structural data indicates that SGC-SMARCA-BRDVIII binds potently to its targets without significant off-target activity against 85 screened protein kinases .
SGC-SMARCA-BRDVIII primarily undergoes substitution reactions due to its reactive functional groups such as amino and hydroxyl groups on the pyridazine ring. Common reagents in these reactions include halogenating agents and various nucleophiles. The major products from these reactions are derivatives that can be utilized to study structure-activity relationships within the context of bromodomain interactions .
The mechanism of action for SGC-SMARCA-BRDVIII involves:
Notably, SGC-SMARCA-BRDVIII has been shown to block adipocyte differentiation in 3T3-L1 murine fibroblast cultures by preventing the expression of key adipogenesis-related genes .
The compound has shown significant cellular activity with an effective concentration (EC50) of less than 1.0 µM in adipogenesis assays .
SGC-SMARCA-BRDVIII has several scientific applications:
Chromatin remodeling complexes of the SWItch/Sucrose Non-Fermentable (SWI/SNF) family are multi-subunit molecular machines that utilize adenosine triphosphate (ATP) hydrolysis to alter nucleosome positioning and composition. These dynamic regulators control DNA accessibility for transcriptional processes, genome maintenance, and cellular differentiation. The mammalian SWI/SNF complexes exist in three primary forms: BRG1/BRM-associated factor (canonical BRG1-associated factor), Polybromo-associated BRG1-associated factor (Polybromo-associated BRG1-associated factor), and non-canonical BRG1-associated factor (non-canonical BRG1-associated factor). Collectively, genes encoding subunits of these complexes are mutated in approximately 20–25% of human malignancies, positioning them among the most frequently altered epigenetic regulators in cancer [6] [7]. This mutation prevalence, coupled with their central role in maintaining epigenetic plasticity, underscores their therapeutic relevance.
Bromodomains—evolutionarily conserved modules that recognize acetylated lysine residues on histones and transcription factors—serve as critical epigenetic readers within SWI/SNF complexes. The BRDVIII subfamily bromodomains, particularly those within the catalytic subunits SMARCA4 (BRG1) and SMARCA2 (BRM), and the Polybromo-associated BRG1-associated factor-specific subunit Polybromo-1, enable targeted recruitment to acetylated chromatin regions. Selective pharmacological inhibition of these domains disrupts complex function, presenting a promising strategy to counteract SWI/SNF-driven oncogenic processes [3] [9].
The SMARCA4 and SMARCA2 ATPase subunits serve as the catalytic engines of BRG1-associated factor/Polybromo-associated BRG1-associated factor complexes, each harboring a C-terminal bromodomain classified within the BRDVIII family. Similarly, Polybromo-1 contains six tandem bromodomains, with the fifth (PB1(5)) exhibiting structural and functional homology to the BRDVIII family. These domains exhibit stringent specificity for histone H3 acetylated at lysine 14 (H3 lysine 14 acetylation), a modification enriched at active enhancers and promoters. Structural analyses reveal a conserved four-helical bundle fold forming an acetyl-lysine binding pocket. Key residues (e.g., tyrosine 1397 and asparagine 1502 in Caenorhabditis elegans SMARCA4) mediate hydrogen bonding with the histone backbone, while hydrophobic residues cradle the acetyl-lysine moiety [4] [10].
Table 1: Bromodomain-Histone Interaction Specificity
Bromodomain | Primary Histone Target | Dissociation Constant (Kd) | Functional Consequence |
---|---|---|---|
SMARCA4/2 (BRDVIII) | H3 lysine 14 acetylation | 9.3 – 23.4 μM (Isothermal titration calorimetry) | Enhancer/promoter recruitment of BRG1-associated factor |
Polybromo-1 PB1(5) (BRDVIII-like) | H3 lysine 14 acetylation | 13 nM (Isothermal titration calorimetry) | Polybromo-associated BRG1-associated factor targeting to active chromatin |
BAZ2B (Family V) | H3 lysine 14 acetylation | Broad specificity | Transcriptional co-activation |
Bromodomain-mediated chromatin recruitment is fundamental to SWI/SNF function:
Genetic perturbation studies in C. elegans demonstrate that while SMARCA4 bromodomain mutations alone cause mild phenotypes, combined disruption with Polybromo-1 (PBRM-1 ortholog) leads to severe developmental defects and synthetic lethality. This highlights functional redundancy and cooperativity among SWI/SNF bromodomains in regulating chromatin dynamics during development [4].
Loss-of-function mutations in genes encoding BRG1-associated Factor/Polybromo-associated BRG1-associated Factor subunits are pervasive drivers of oncogenesis. These mutations disrupt complex assembly, chromatin targeting, and remodeling activity, leading to widespread epigenetic dysregulation. Key mechanisms include:
Table 2: SWI/SNF Subunit Alterations in Human Cancer
Subunit (Gene) | Complex | Type of Alteration | Exemplar Cancer Types | Oncogenic Consequence |
---|---|---|---|---|
SMARCA4 | BRG1-associated Factor/Polybromo-associated BRG1-associated Factor | Loss-of-function mutation, Deletion | Non-small cell lung cancer, Ovarian clear cell carcinoma | Failed differentiation, Enhanced proliferation |
SMARCB1 | BRG1-associated Factor/Polybromo-associated BRG1-associated factor | Homozygous deletion | Malignant rhabdoid tumors, Chordoma | non-canonical BRG1-associated Factor dominance, Super-enhancer activation |
Polybromo-1 | Polybromo-associated BRG1-associated factor | Truncating mutation | Renal clear cell carcinoma | Impaired Polybromo-associated BRG1-associated factor targeting, Transcriptional dysregulation |
ARID1A | BRG1-associated Factor | Frameshift/nonsense mutation | Endometrioid carcinoma, Gastric cancer | Enhancer dysfunction, WNT/β-catenin pathway hyperactivation |
Beyond cancer, BRG1-associated Factor/Polybromo-associated BRG1-associated Factor dysfunction disrupts normal cellular differentiation. For instance, SMARCA4 is essential for adipogenesis, myogenesis, and neurogenesis. Chemical inhibition of SMARCA2/4 bromodomains using SGC-SMARCA-BRDVIII potently blocks differentiation of 3T3-L1 fibroblasts into adipocytes (half maximal effective concentration < 1.0 μM), underscoring the critical reliance of cell fate transitions on bromodomain function [3] [9].
The compelling biological role of BRDVIII bromodomains in SWI/SNF function and cancer pathogenesis, combined with their "druggable" nature, provides a strong rationale for developing specific inhibitors. SGC-SMARCA-BRDVIII exemplifies a chemical probe designed to test this therapeutic hypothesis. Its molecular profile addresses key requirements:
Table 3: Comparison of SMARCA2/4/Polybromo-1 Bromodomain Chemical Probes
Property | SGC-SMARCA-BRDVIII | PFI-3 | SGC-pan-BRDVIII |
---|---|---|---|
Targets (Kd) | SMARCA2 (35 nM), SMARCA4 (36 nM), Polybromo-1 PB1(5) (13 nM) | SMARCA2/4 (~100 nM) | SMARCA2/4, Polybromo-1 PB1(5), Polybromo-1 PB1(2), Polybromo-1 PB1(3) |
Selectivity | >1000-fold vs. Polybromo-1 PB1(2)/PB1(3); Selective vs. 25 other Bromodomain families | Moderate selectivity | Pan-BRDVIII inhibitor |
Cellular Efficacy | half maximal effective concentration <1 μM (Adipogenesis) | Weaker activity in adipogenesis | Not fully characterized |
Primary Utility | Target validation, Mechanism studies, Combination therapy | Proof-of-concept studies | Pan-BRDVIII inhibition studies |
SGC-SMARCA-BRDVIII represents a critical tool for elucidating the therapeutic potential of BRDVIII bromodomain inhibition. Its use in preclinical models is defining the contexts—specific cancer genotypes (e.g., SMARCA4-mutant, SMARCB1-deficient) or differentiation pathways—where targeting these epigenetic readers delivers maximal anti-tumor efficacy [3] [7] [9].
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